

X-ray crystallography of 2,4-Dichloropyrimidine-5-carboxamide derivatives

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Compound of Interest

2,4-Dichloropyrimidine-5carboxamide

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X-ray Crystallography of Pyrimidine Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of several substituted pyrimidine derivatives. While specific crystallographic data for **2,4- Dichloropyrimidine-5-carboxamide** was not publicly available at the time of this publication, this guide offers insights into the structural characteristics of closely related compounds, which are invaluable for understanding structure-activity relationships and for the rational design of new therapeutic agents. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and a detailed understanding of its structural nuances is critical for the development of novel drugs.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of substituted pyrimidine derivatives, offering a quantitative comparison of their solid-state structures.



Co mp oun d Na me	Che mic al For mul a	Cry stal Sys tem	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	Vol um e (ų)	Z	Ref.
2,4- dichl oro- 5- chlo roet hylp yrim idin e	C ₆ H ₅ Cl ₃ N ₂	Mon oclin ic	P21/ n	7.95 3(2)	11.5 83(3)	9.78 9(3)	90	109. 84(3)	90	847. 6(4)	4	[1]
2,4- dim etho xy- 5- (p- tolyl)- tetra hydr opyr imid o[4, 5- b]qu inoli n- 6(7 H)- one	C22 H23 N3O 3	Tricli nic	P-1	6.11 19(1 7)	12.8 56(3)	13.5 03(2)	90	90	90	990. 8(4)	2	[1]



(E)- 4- (4- (dim ethy lami no)s tyryl)-5,6 ,7,8- tetra hydr opyr imid o[4, 5- b]qu inoli ne	C23 H24 N4	Mon oclin ic	P21/ C	10.1 23(2)	16.0 34(3)	12.2 34(3)	90	109. 45(3)	90	186 8.1(7)	4	[2]
2,6- dia min opyr imidi n-4- yl nap htha lene -2- sulf onat e	C14 H12 N4O 3S	Mon oclin ic	P21/ c	10.4 53(3)	8.45 6(2)	16.6 54(5)	90	107. 89(3)	90	140 0.0(7)	4	[3] [4]
2,6- dia min	C11 H12	Mon oclin ic	P21/ n	7.98 7(2)	12.0 13(3)	13.5 43(4)	90	97.4 5(3)	90	128 9.1(6)	4	[3] [4]



opyr	N ₄ O
imidi	зЅ
n-4-	
yl 4-	
met	
hylb	
enz	
ene	
sulf	
onat	
е	

Experimental Protocols

The determination of the crystal structures of the compared pyrimidine derivatives involves a series of well-defined experimental steps. Below are detailed methodologies typical for such analyses.

Synthesis and Crystallization

The synthesis of pyrimidine derivatives often involves multicomponent reactions. For instance, the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones can be achieved via an acetic acid-mediated multicomponent reaction.[1]

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For example, single crystals of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones were grown from a dichloromethane and methanol mixture at room temperature.[1]

X-ray Data Collection and Structure Refinement

Data collection is performed on a single crystal X-ray diffractometer, commonly using Mo K α radiation. The crystal is kept at a constant low temperature (e.g., 100 K or 150 K) during data collection to minimize thermal vibrations.

The collected diffraction data are then processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined by full-matrix least-

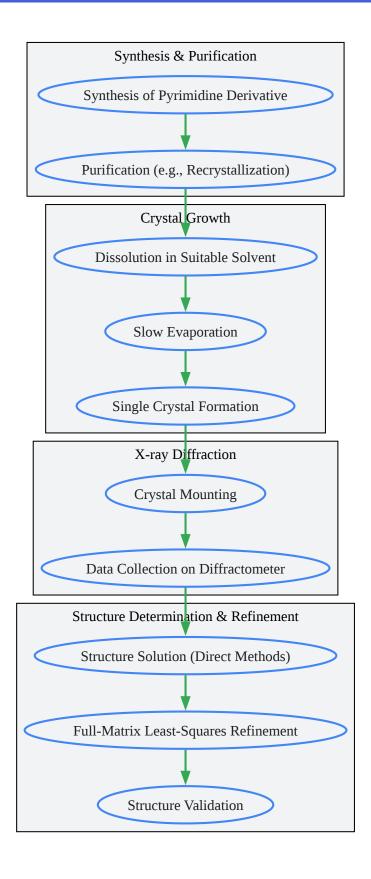


squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structural model is validated using software like PLATON.[3]

Visualizations

To better illustrate the processes and relationships discussed, the following diagrams are provided.

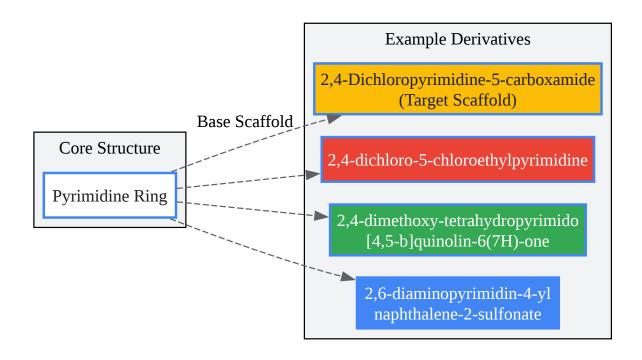




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Experimental workflow for X-ray crystallography.





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References

- 1. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dichloro-5-iodopyrimidine | C4HCl2IN2 | CID 263438 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
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